molecular formula C13H12N4 B142105 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline CAS No. 129075-89-4

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline

Cat. No. B142105
CAS RN: 129075-89-4
M. Wt: 224.26 g/mol
InChI Key: GJSIHNFDWYIROW-UHFFFAOYSA-N
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Description

“4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline” is a compound that contains a 1,2,3-triazole ring system . This system can be obtained through a copper-catalyzed click reaction of azides with alkynes . The compound exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of this compound involves a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . One-pot click chemistry is also used to link the triazole and benzimidazole pharmacophore .


Molecular Structure Analysis

The compound was characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR . It was also analyzed using ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The 1,2,3-triazole ring system in the compound can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This organo-catalytic method was found to be highly regioselective due to the presence of substituents on the (E)-vinyl sulfone moiety .

Scientific Research Applications

Synthesis of Quinoline-based [1,2,3]-triazole Hybrid Derivative

This compound can be used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives via Cu (I)-catalyzed click reaction . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .

Biological Activities

1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This makes the compound a valuable tool in the development of new therapeutic options.

Alzheimer’s Disease Research

The compound has been used in research related to Alzheimer’s disease. It has been used in the synthesis of compounds that interact with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

HSP90 Inhibitors

The compound has been used in the design and synthesis of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors . Heat shock protein 90 (HSP90) is a promising anticancer drug target .

Anticancer Research

The compound has been used in the synthesis of compounds that have shown significant anti-proliferative activities, particularly in the Capan-1 cell line .

Ligand for Copper Catalysis

The compound has been used as a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Apoptosis Induction

The compound has been used in the synthesis of compounds that induce apoptosis in BT-474 cells .

Broad Applications in Chemistry

Even though absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Safety And Hazards

While specific safety and hazard information for “4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline” was not found in the search results, it’s important to note that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIHNFDWYIROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377441
Record name 4-[(1H-Benzotriazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline

CAS RN

129075-89-4
Record name 4-[(1H-Benzotriazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Benzotriazol-1-ylmethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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